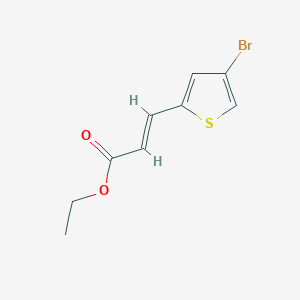

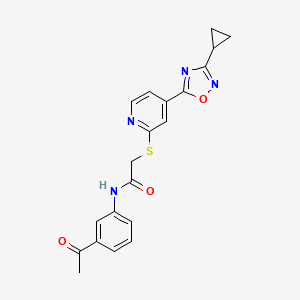

(E)-ethyl3-(4-bromothiophen-2-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 3-(4-Bromo-2-thienyl)-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O3S and a molecular weight of 303.13 . It’s related to “Ethyl 3-(4-Bromo-2-thienyl)-1,2,4-oxadiazole-5-carboxylate” which has a boiling point of 402.4±55.0 °C (Predicted), a density of 1.647±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of -5.46±0.10 (Predicted) .

Physical and Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-(4-Bromo-2-thienyl)-1,2,4-oxadiazole-5-carboxylate” include a boiling point of 402.4±55.0 °C (Predicted), a density of 1.647±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted), and a pKa of -5.46±0.10 (Predicted) .

Scientific Research Applications

Molecular Interactions

- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound similar to Ethyl 3-(4-bromo-2-thienyl)-prop-2-enoate, shows unique molecular interactions, including rare N⋯π and O⋯π interactions, in its crystal packing. These interactions are characterized by hydrogen bonds forming a zigzag double-ribbon structure (Zhang, Wu, & Zhang, 2011).

Chemical Reactions and Synthesis

- Ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate, a derivative of Ethyl 3-(4-bromo-2-thienyl)-prop-2-enoate, undergoes electrochemical reduction processes that result in the formation of various products, including ethyl trans-3-(3′,4′-dimethoxyphenyl)-prop-2-enoate (Esteves et al., 2003).

- The preparation of ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate and ethyl 6-(2-bromoethyl)thieno[3,2-b]pyrrole-5-carboxylate involves a reaction with ethyl-5-bromo-2-oxopentanoate, demonstrating the compound's versatility in synthesizing various haloethylthienopyrroles (Gálvez & Garcia, 1984).

Molecular Structures and Properties

- Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, another derivative, has been structurally analyzed, highlighting the complex molecular arrangements and interactions within these types of compounds. It has been found to exist as an enamine tautomer in its solid form (Johnson et al., 2006).

Synthetic Applications

- The stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate is an example of the application of Ethyl 3-(4-bromo-2-thienyl)-prop-2-enoate derivatives in creating compounds with specific stereochemistry, useful in pharmaceutical synthesis (Zhai et al., 2013).

Electrochemical Studies

- Electrochemical studies on ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate at silver cathodes in dimethylformamide reveal insights into the reductive cleavage of carbon-bromine bonds, showing the compound's utility in electrochemical research (Henderson et al., 2014).

Mechanism of Action

Target of Action

(E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate is a thiophene-based compound . Thiophene-based compounds are known for their exceptional optical and conductive properties . They are often used in the synthesis of regioregular conjugated polymers for electronic and optoelectronic applications . Therefore, the primary targets of this compound are likely to be involved in these applications.

Mode of Action

The compound interacts with its targets through its unique electronic properties. The presence of the bromine atom and the thiophene ring in the compound can influence its electronic properties, potentially enhancing its interaction with its targets . .

Biochemical Pathways

Thiophene-based compounds like (E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate can affect various biochemical pathways due to their conductive and optical properties . They are often used in the synthesis of polymers that exhibit properties such as high conductivity, chemosensitivity, and liquid crystallinity . These polymers can influence various biochemical pathways, particularly those involved in signal transduction and energy transfer.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given its use in the synthesis of conductive and optoelectronic polymers , it may contribute to the creation of materials with unique electronic properties. These materials could have various applications, from electronic devices to sensors.

Action Environment

The action, efficacy, and stability of (E)-Ethyl 3-(4-bromothiophen-2-yl)acrylate can be influenced by various environmental factors. For instance, the crystallinity of the neat polymer films synthesized from thiophene-based compounds can be greatly influenced by the size of the chalcogen atom . Moreover, the optical properties of the molecules are primarily affected by the intramolecular charge transfer (ICT) of the D–π–D structures .

Properties

IUPAC Name |

ethyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-8-5-7(10)6-13-8/h3-6H,2H2,1H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDQFDCXBLRQDR-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2469589.png)

![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide](/img/structure/B2469597.png)

![6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2469598.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2469603.png)